Ketotifen N-Oxide Hydrochloride
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Overview
Description
Ketotifen N-Oxide Hydrochloride is a derivative of ketotifen, a second-generation histamine H1-receptor antagonist. Ketotifen is widely used in the management of allergic disorders such as bronchial asthma and atopic dermatitis . This compound is a metabolite of ketotifen and has been studied for its potential pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketotifen N-Oxide Hydrochloride involves the oxidation of ketotifen. The process typically includes the treatment of ketotifen with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ketotifen N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to ketotifen using reducing agents such as sodium borohydride.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include ketotifen, substituted ketotifen derivatives, and other oxidized forms of ketotifen .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Mechanism of Action
Ketotifen N-Oxide Hydrochloride exerts its effects by blocking H1 histamine receptors, thereby preventing the binding of histamine and reducing allergic symptoms. It also stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor . The compound’s ability to modulate nitric oxide synthase activity further contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: The parent compound, used for similar therapeutic purposes.
Cyproheptadine: Another first-generation antihistamine with similar chemical structure and pharmacological effects.
Azatadine: A tricyclic antihistamine with comparable properties.
Diphenhydramine: A widely used first-generation antihistamine with sedative effects.
Uniqueness
Ketotifen N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and potentially alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H20ClNO2S |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19;/h2-5,8,11H,6-7,9-10,12H2,1H3;1H |
InChI Key |
YYWIKAQGIPFLHV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-].Cl |
Origin of Product |
United States |
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